(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee
Description
(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid is a conformationally constrained bicyclic amino acid with a bridged norbornane-like scaffold. Its molecular formula is C₇H₁₁NO₂ (MW: 141.17 g/mol), and it is characterized by a rigid bicyclo[2.2.1]heptane backbone with a carboxylic acid group at the 3-position and a secondary amine at the 2-position . The compound is commercially available with ≥97% purity and is widely used as a chiral building block in drug discovery, notably in the synthesis of hepatitis C virus (HCV) protease inhibitors like ledipasvir .
Key attributes include:
- Stereochemical rigidity: The (1R,3S,4S) configuration enforces a fixed spatial arrangement, mimicking proline-like secondary structures in peptides .
- Synthetic utility: Prepared via enzymatic hydrolysis of alkyl esters (e.g., using lipases like Novozym 435) or chemical methods involving N-Boc protection and deprotection .
Properties
Molecular Formula |
C9H15NO2 |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
(1R,3S,4S)-1,4-dimethyl-2-azabicyclo[2.2.1]heptane-3-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c1-8-3-4-9(2,5-8)10-6(8)7(11)12/h6,10H,3-5H2,1-2H3,(H,11,12)/t6-,8+,9-/m1/s1 |
InChI Key |
AFRILVWLFJHNMS-BWVDBABLSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C1)(N[C@@H]2C(=O)O)C |
Canonical SMILES |
CC12CCC(C1)(NC2C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Aza-Diels–Alder Cycloaddition Approach
One of the most utilized synthetic routes to obtain bicyclic azabicycloheptane carboxylic acids is the aza-Diels–Alder reaction. This method involves the cycloaddition between cyclopentadiene and an imine intermediate generated in situ from ethyl glyoxylate and a chiral amine such as (S)-(-)-1-phenylethylamine. The reaction is typically catalyzed by Lewis acids like boron trifluoride diethyl etherate or trifluoroacetic acid to promote ring closure and stereoselectivity.
- Process Summary :
- Oxidative cleavage of diethyl L-tartrate with sodium periodate produces ethyl glyoxylate.
- Condensation with chiral amine forms the imine intermediate.
- Aza-Diels–Alder reaction with cyclopentadiene yields the bicyclic amino ester.
- Purification by column chromatography separates diastereomers.
This approach allows multigram-scale synthesis with high stereocontrol and has been demonstrated to yield ethyl and methyl esters of azabicycloheptane carboxylates with defined stereochemistry.
Intramolecular Cyclization from Functionalized Cyclohexane Derivatives
An alternative method involves intramolecular cyclization of suitably functionalized cyclohexane derivatives to generate the bicyclic framework. This approach is particularly useful for preparing 7-azabicyclo[2.2.1]heptane-3-carboxylic acid derivatives and relies on functional group transformations to induce ring closure.
- Key Features :
- Utilizes functionalized cyclohexane precursors.
- Employs acid or base catalysis to facilitate intramolecular nucleophilic attack.
- Allows for stereochemical control by starting from chiral precursors.
This method is less common but offers a complementary route for synthesizing specific stereoisomers of the bicyclic acid.
Multi-Step Cyclization and Functional Group Manipulation
The synthesis of (1R,3S,4S)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride often involves multi-step processes including:
- Cyclization of bicyclic amine precursors under acidic or basic conditions.
- Introduction of the carboxylic acid functionality via carboxylation or oxidation.
- Protection and deprotection steps to stabilize intermediates.
- Chiral resolution techniques such as enzymatic hydrolysis or chiral chromatography to achieve high enantiomeric excess.
Industrial synthesis optimizes these steps for yield and purity, employing crystallization techniques (e.g., ethanol/water solvent systems) for purification.
Comparative Data Table: Lab-Scale vs. Industrial Synthesis
| Parameter | Lab-Scale Synthesis | Industrial-Scale Synthesis |
|---|---|---|
| Cyclization Agent | Catalytic HCl or Lewis acids (e.g., BF3·OEt2) | Stoichiometric H₂SO₄ or optimized acid catalysts |
| Starting Materials | Ethyl glyoxylate, chiral amines, cyclopentadiene | Bulk precursors with optimized purity |
| Purification Method | Column chromatography | Crystallization (ethanol/water mixtures) |
| Yield | 40–60% | 75–85% |
| Enantiomeric Excess (ee) | >99% (post-resolution) | >98% (via optimized crystallization) |
| Scale | Gram-scale | Multi-kilogram scale |
This table summarizes the key differences in methodology and outcomes between laboratory and industrial preparations, highlighting the scalability and efficiency improvements in industrial processes.
Reaction Conditions and Reagents
- Cyclization Catalysts : Strong acids such as hydrochloric acid or sulfuric acid catalyze ring closure; Lewis acids like boron trifluoride diethyl etherate enhance aza-Diels–Alder reactions.
- Oxidizing Agents : Sodium periodate is used for oxidative cleavage of tartrate derivatives to generate aldehyde intermediates.
- Reducing Agents : Lithium aluminum hydride may be employed for reduction steps when modifying functional groups.
- Chiral Resolution : Enzymatic methods using immobilized lipases selectively hydrolyze one enantiomer; chiral chromatography is also common.
- Purification : Preparative high-performance liquid chromatography (HPLC) and crystallization techniques ensure high purity and enantiomeric excess.
Mechanistic Insights and Stereochemical Control
The stereochemical outcome of the synthesis is governed by:
- The chiral amine used in imine formation, which directs the stereochemistry of the aza-Diels–Alder adduct.
- The choice of catalyst and reaction conditions, which influence the diastereoselectivity.
- Post-synthetic resolution techniques to separate enantiomers or diastereomers.
The bicyclic framework is formed via concerted cycloaddition or intramolecular nucleophilic attack, preserving the stereochemistry at the 1R, 3S, and 4S positions critical for biological activity.
Summary of Research Findings and Applications
- The compound’s unique bicyclic structure with a nitrogen atom is valuable as a scaffold in medicinal chemistry, particularly in designing inhibitors for central nervous system disorders and serine protease inhibitors.
- Preparation methods emphasize maintaining enantiomeric purity to ensure biological efficacy.
- Industrial synthesis focuses on scalable, high-yield processes with cost-effective purification.
- The compound also serves as a versatile building block for synthesizing complex molecules and peptide derivatives with therapeutic potential.
Scientific Research Applications
Synthetic Organic Chemistry
Overview:
This compound is widely recognized as a key building block in synthetic organic chemistry. Its bicyclic structure allows for the construction of various complex molecules, which are essential in pharmaceuticals and agrochemicals.
Case Study:
In one study, researchers utilized (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid to synthesize novel derivatives that exhibited enhanced biological activity against specific bacterial strains. The compound's ability to facilitate multi-step synthesis was highlighted as a critical factor in developing these derivatives .
Drug Development
Overview:
The unique structure of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid makes it an attractive candidate for designing new drug molecules, particularly for treating central nervous system disorders.
Case Study:
In a recent investigation into neuropharmacological agents, this compound was modified to improve its affinity for certain receptors implicated in anxiety disorders. The modified compounds demonstrated promising results in preclinical trials, indicating potential therapeutic applications .
Peptide Synthesis
Overview:
This compound plays a crucial role in peptide synthesis, allowing for the preparation of biologically active peptide derivatives.
Case Study:
Researchers have successfully employed (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid in the synthesis of cyclic peptides that showed improved stability and bioactivity compared to linear counterparts. This advancement opens new avenues for developing peptide-based therapeutics .
Chiral Catalysis
Overview:
The compound is instrumental in asymmetric synthesis processes due to its chiral centers, which are essential for producing enantiomerically pure compounds.
Case Study:
In a study focused on chiral catalysis, (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid was used as a chiral auxiliary in the synthesis of various pharmaceutical intermediates. The results indicated high enantiomeric excesses, demonstrating the compound's effectiveness in facilitating chiral transformations .
Research in Neuroscience
Overview:
The structural properties of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid make it a valuable tool for studying receptor interactions and neuropharmacology.
Case Study:
A recent study explored the interactions between this compound and neurotransmitter receptors involved in mood regulation. The findings suggested that derivatives of this compound could lead to breakthroughs in understanding and treating mood disorders through targeted receptor modulation .
Summary Table of Applications
| Application Area | Description | Case Study Highlights |
|---|---|---|
| Synthetic Organic Chemistry | Building block for complex molecule synthesis | Synthesis of antibacterial derivatives |
| Drug Development | Design of novel drug candidates for CNS disorders | Modified compounds showing promise in preclinical trials |
| Peptide Synthesis | Preparation of biologically active peptide derivatives | Cyclic peptides with improved stability and bioactivity |
| Chiral Catalysis | Essential for producing enantiomerically pure compounds | High enantiomeric excess in pharmaceutical intermediates |
| Neuroscience Research | Studying receptor interactions and neuropharmacology | Insights into mood regulation through targeted receptor modulation |
Mechanism of Action
The mechanism of action of (1R,3S,4S)-2-Azabicyclo[2.2.1]-heptane-3-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
a) (1S,3R,4R)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid
- Structure : Mirror-image stereochemistry at the 1, 3, and 4 positions compared to the target compound.
- Synthesis: Obtained via alkaline hydrolysis of amino ester precursors .
- Applications: Used in peptide mimetics but exhibits distinct enzyme recognition patterns due to reversed stereochemistry.
b) (3S)-exo-2-Boc-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (6a)
- Structure : Boc-protected amine at the 2-position and (3S)-exo carboxylic acid.
- Synthesis: Prepared by reacting tert-butoxycarbonyl anhydride (BOC₂O) with amino esters .
- Key differences : The Boc group enhances solubility and stability during solid-phase peptide synthesis, making it a preferred intermediate .
Functionalized Derivatives
a) Hydrochloride Salt
- Structure: (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid hydrochloride (C₇H₁₁NO₂·HCl, MW: 177.63 g/mol).
- Properties : Improved crystallinity and solubility in aqueous media compared to the free acid .
- Applications : Used in pharmaceutical formulations requiring enhanced bioavailability .
b) N-Boc-Protected Derivative
Heterocyclic Analogues
a) 4-Thia-1-azabicyclo[3.2.0]heptane Derivatives
- Structure : Replaces the bridgehead carbon with sulfur (e.g., penam antibiotics like penicillin).
- Key differences : The thia-aza scaffold alters ring strain and electronic properties, enhancing β-lactamase resistance .
b) 3-Azabicyclo[4.1.0]heptane-1-carboxylic Acid
- Structure : A fused bicyclo[4.1.0] system with a seven-membered ring.
- Applications: Less rigid than the norbornane scaffold, allowing greater conformational flexibility in drug design .
Fused-Ring vs. Bridged-Ring Systems
- Fused bicyclic proline analogues (e.g., 5,5-fused rings):
- Bridged systems (e.g., target compound):
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Enzymatic Selectivity : The bridged structure of the target compound prevents hydroxylation by proline hydroxylases, unlike fused-ring analogues .
Drug Design Utility : The rigid scaffold is pivotal in ledipasvir, where it enforces a bioactive conformation critical for HCV NS5A inhibition .
Synthetic Flexibility : Boc-protected derivatives enable efficient peptide coupling, while hydrochloride salts improve pharmacokinetics .
Chemical Reactions Analysis
Functional Group Transformations
Carboxylic Acid Group Reactions
-
Peptide Coupling : The carboxylic acid moiety likely participates in amide bond formation during peptide synthesis, as indicated by its use as a building block in peptide derivatives .
-
Esterification : Potential conversion to esters under acidic or basic conditions for solubility modulation.
Amine Group Reactions
-
Alkylation/Acylation : Substitution at the nitrogen atom via reagents like alkyl halides or acylating agents.
-
Reduction : Possible reduction of adjacent functional groups (e.g., carbonyls) using reagents like LiAlH₄.
Cyclization and Structural Modifications
-
Ring-Opening Reactions : The bicyclic framework may undergo cleavage under harsh acidic/basic conditions, though this is speculative without direct evidence.
-
Derivatization : Introduction of protecting groups (e.g., Boc protection) to enable selective functionalization .
Biological Interactions
While not a direct chemical reaction, the compound’s rigid stereochemistry facilitates binding to biological targets like neurotransmitter receptors, as noted in neuropharmacological studies .
Limitations in Available Data
The provided sources (chemimpex.com and PubChem) lack specific reaction mechanisms, reagent details, or kinetic data. Benchchem.com references, excluded per user instructions, might have contained additional insights but are unavailable for analysis.
Research Gaps and Recommendations
-
Experimental Validation : Detailed mechanistic studies using techniques like NMR or mass spectrometry are needed to confirm reaction pathways.
-
Interdisciplinary Collaboration : Integration with computational chemistry tools (e.g., DFT calculations) could predict reactivity trends.
Q & A
Q. What are the standard synthetic routes for preparing (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid with high enantiomeric excess (ee)?
The synthesis typically involves stereoselective cyclization or ring-closing metathesis of appropriately substituted precursors. For example, bicyclic β-lactam derivatives are synthesized via intramolecular amidation or metal-catalyzed reactions, with stereochemistry controlled by chiral auxiliaries or catalysts. Structural confirmation relies on 1H NMR and IR spectroscopy to verify bicyclic frameworks and functional groups . Enantiomeric excess is determined using chiral HPLC or polarimetry.
Q. How are spectroscopic methods (NMR, IR) applied to confirm the structure of this bicyclic compound?
- 1H NMR : Key signals include resonances for the bridgehead protons (δ ~2.5–3.5 ppm) and carboxylic acid protons (δ ~10–12 ppm). Coupling constants (e.g., J values) help confirm the rigid bicyclic geometry.
- IR : A strong absorption band near 1700 cm⁻¹ confirms the carboxylic acid group, while NH stretches (3300–3500 cm⁻¹) indicate the azabicyclo amine .
- X-ray crystallography may be used for absolute configuration determination, though it requires high-purity crystals.
Q. What purification strategies are effective for isolating the target compound from reaction mixtures?
- Chromatography : Reverse-phase HPLC or silica gel chromatography with polar solvents (e.g., methanol/water or ethyl acetate/hexane) resolves stereoisomers.
- Recrystallization : Solvent systems like ethanol/water or dichloromethane/hexane improve purity by exploiting solubility differences .
Advanced Research Questions
Q. How do steric and electronic factors influence the stereoselectivity of (1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid synthesis?
The bicyclic system’s rigidity limits conformational flexibility, favoring specific transition states. For example:
- Steric hindrance : Bulky substituents on the amine or carboxylic acid groups direct ring closure to avoid eclipsing interactions.
- Electronic effects : Electron-withdrawing groups (e.g., nitro) on intermediates stabilize partial charges during cyclization. Computational studies (DFT) model these effects to predict selectivity .
Q. What catalytic systems enhance enantiomeric excess in asymmetric syntheses of this compound?
- Chiral Lewis acids : Scandium or zinc complexes with bis-oxazoline ligands induce asymmetry during cycloaddition or amidation steps.
- Organocatalysts : Proline derivatives facilitate enantioselective Mannich reactions to form the bicyclic core.
- Transition-metal catalysis : Palladium or rhodium catalysts enable C–H activation or cross-coupling with high ee (≥95%) .
Q. How can computational chemistry optimize reaction pathways for this compound?
- Density Functional Theory (DFT) : Models transition states to identify energetically favorable pathways (e.g., endo vs. exo cyclization).
- Molecular Dynamics (MD) : Simulates solvent effects and catalyst-substrate interactions to refine reaction conditions.
- Machine Learning : Predicts optimal catalysts or solvent combinations using datasets from analogous bicyclic systems .
Q. What are the challenges in analyzing enantiomeric impurities in this compound, and how are they resolved?
- Impurity identification : Diastereomers or regioisomers co-elute in standard HPLC methods. Use chiral stationary phases (e.g., amylose- or cellulose-based columns) for separation.
- Quantification : LC-MS with isotopic labeling distinguishes trace impurities (<0.1%) from the target compound.
- Dynamic resolution : Enzymatic or kinetic resolution methods selectively degrade undesired enantiomers .
Methodological Insights from Evidence
Contradictions in Evidence
- Synthetic routes : emphasizes classical cyclization, while proposes metal-catalyzed methods. Researchers must validate approaches based on substrate compatibility.
- Enantiomer separation : recommends chiral HPLC, but notes limitations for trace impurities. Complementary methods (e.g., capillary electrophoresis) may be required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
